

Application Notes and Protocols: Using FRET to Study Conformational Changes in β -parvin

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Compound of Interest

Compound Name: Parvine

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Introduction

β -parvin is a crucial adaptor protein involved in cell adhesion, migration, and signaling. It functions as a key component of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, which connects integrin receptors to the actin cytoskeleton.[1] Understanding the conformational dynamics of β -parvin is essential for elucidating its regulatory mechanisms and for developing therapeutic strategies targeting pathways involved in cancer and other diseases. This document provides detailed application notes and protocols for utilizing Förster Resonance Energy Transfer (FRET) to study the conformational changes in β -parvin, particularly upon its interaction with binding partners like paxillin.

Principle of FRET for Detecting Conformational Changes

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[2] The efficiency of FRET is exquisitely sensitive to the distance between the fluorophores. This principle can be harnessed to monitor conformational changes within a single protein or between interacting proteins. By strategically labeling a protein with a FRET pair, a change in the protein's conformation that alters the distance between the fluorophores will result in a measurable change in FRET efficiency.[2]

Conformational Changes in β -parvin: The Case of Paxillin Binding

β -parvin is composed of two calponin homology (CH) domains, CH1 and CH2.[3] Structural studies have revealed that the CH2 domain of β -parvin undergoes a significant conformational change upon binding to the LD motifs of paxillin, a focal adhesion protein.[1][4] Crystal structures of the unbound (apo) β -parvin CH2 domain show considerable flexibility in its N-terminal α -helix.[1] However, upon binding to the paxillin LD1 motif, this helix adopts a stable, well-defined conformation. This "induced fit" mechanism presents an ideal scenario for the application of FRET to monitor this specific conformational switch in real-time and in a cellular context.[1]

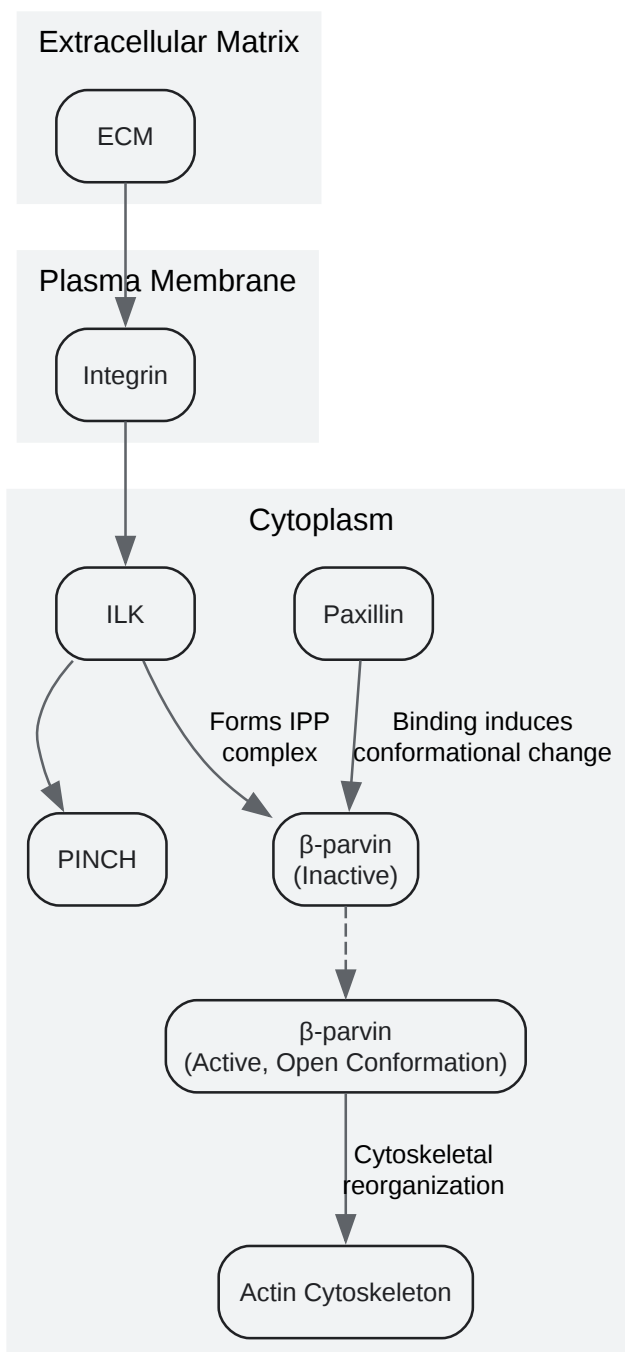
Data Presentation: Quantitative Analysis of β -parvin-Paxillin Interaction

The interaction between β -parvin's CH2 domain and various paxillin LD motifs has been quantified using surface plasmon resonance (SPR). This data provides a baseline for understanding the binding affinities and can be correlated with FRET measurements.

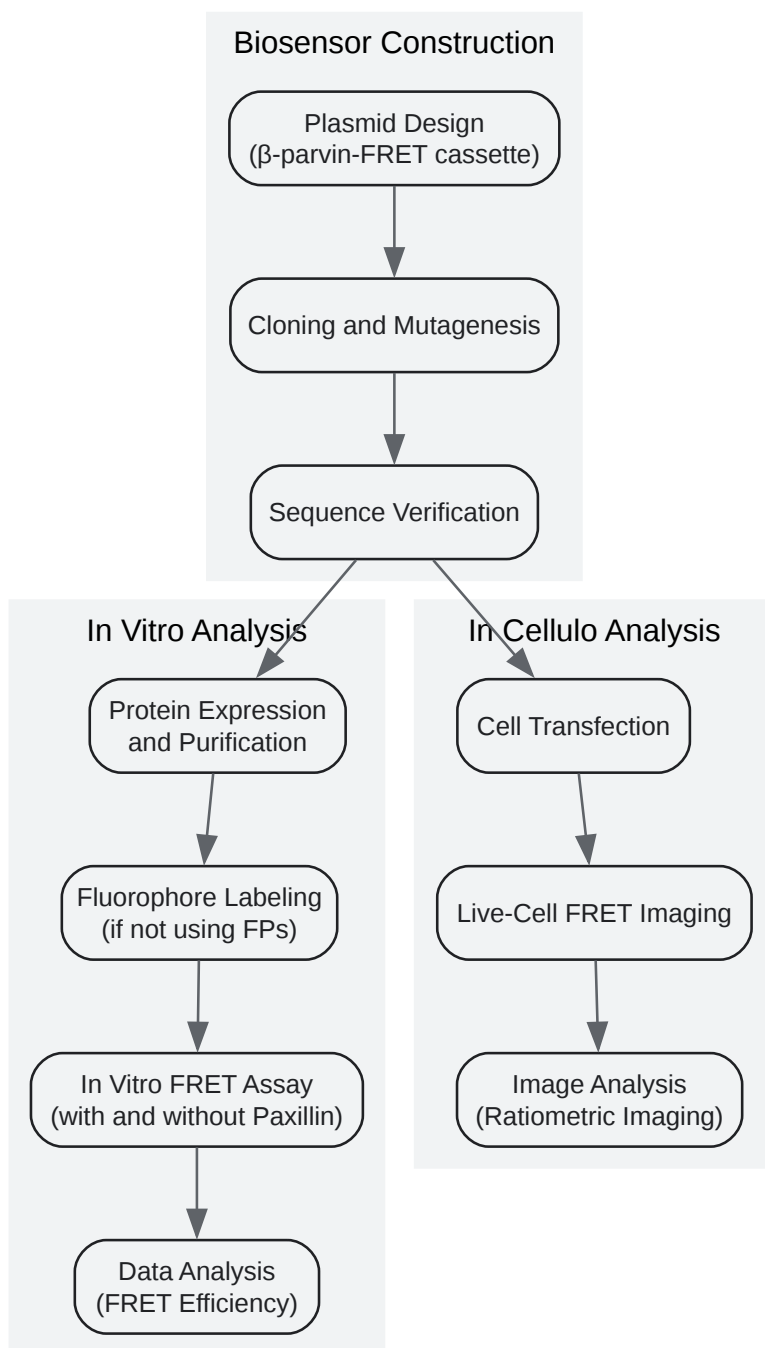
Paxillin LD Motif	Binding Affinity (KD)	Reference
LD1	27 μ M	[4]
LD2	42 μ M	[4]
LD4	73 μ M	[4]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

β -parvin Signaling Pathway

Experimental Workflow for FRET Analysis

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